Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a brominated phenoxy substituent and a tert-butyl group.
Key structural attributes include:
- A (2S,4S) stereochemical configuration, critical for enantioselective interactions.
- A methyl ester and hydrochloride salt, enhancing solubility and stability for laboratory handling.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3.ClH/c1-16(2,3)12-7-10(17)5-6-14(12)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRSYYHCNKQOAS-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 378.69 g/mol. It features a pyrrolidine ring, which is known for its role in various biological systems. The presence of bromine and tert-butyl groups contributes to its unique properties.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 378.69 g/mol |
| CAS Number | 1354488-15-5 |
| Hazard Information | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways:
- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The compound's structure allows it to bind to specific receptors in the body, which can modulate physiological responses.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that it inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
- Neuroprotective Effects : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases . The mechanism appears to involve the modulation of antioxidant enzyme activity.
- Anti-inflammatory Properties : Research has shown that the compound may reduce inflammation in animal models by inhibiting pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Safety and Toxicology
While the compound shows promise in various biological applications, it is classified as an irritant. Safety data sheets recommend handling it with care to avoid skin and eye contact.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl (2S,4S)-4-(4-bromo-2-tert-butylphenoxy)pyrrolidine-2-carboxylate
- Molecular Formula : C₁₆H₂₂BrNO₃
- Molecular Weight : 356.25 g/mol
- CAS Number : 1354485-76-9
The compound features a pyrrolidine ring substituted with a bromo-tert-butylphenoxy group, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride has been investigated for its potential therapeutic effects. Studies have indicated that it may exhibit anti-inflammatory properties and act as a modulator in various biochemical pathways.
Case Study : In a study examining its effects on inflammatory markers in vitro, the compound demonstrated a significant reduction in cytokine production in human cell lines exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
Agricultural Science
The compound has shown promise as a biopesticide due to its ability to inhibit certain fungal pathogens affecting crops. Its bromo-substituent enhances its fungicidal properties.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Botrytis cinerea | 15 | 10 |
| Sclerotinia sclerotiorum | 12 | 10 |
| Fusarium oxysporum | 10 | 10 |
This table summarizes the antifungal activity of the compound against common plant pathogens, indicating its potential use in sustainable agriculture.
Materials Science
Recent research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for modifications that can tailor materials for specific applications.
Case Study : A study focused on developing composite materials using this compound showed improved tensile strength compared to traditional polymers. This advancement could lead to new applications in packaging and construction materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituent positions, halogen types, or alkyl groups on the phenoxy ring. Below is a detailed comparison based on available evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Position and Reactivity: The 4-bromo substitution in the target compound (vs. tert-Butyl vs. tert-Pentyl: Larger alkyl groups (e.g., tert-pentyl in and ) increase hydrophobicity and molecular weight, which may affect solubility and metabolic stability .
Halogen Effects :
- Bromine’s higher atomic weight and polarizability compared to chlorine () could enhance intermolecular interactions (e.g., halogen bonding) in crystal structures or receptor binding .
Stereochemical Consistency :
- All analogs retain the (2S,4S) configuration, underscoring the importance of stereochemistry in maintaining biological or catalytic activity .
Hazard Profiles :
Preparation Methods
Protection of Pyrrolidine Nitrogen
- Reagents and Conditions: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic catalysis, commonly employing 4-dimethylaminopyridine (DMAP) as a catalyst.
- Purpose: This step prevents unwanted side reactions on the nitrogen during subsequent coupling steps and facilitates purification.
Introduction of the 4-Bromo-2-(tert-butyl)phenoxy Group
- Method: The phenoxy substituent bearing bromine and tert-butyl groups is introduced via a Mitsunobu reaction.
- Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) are used to activate the phenol for nucleophilic substitution on the pyrrolidine ring.
- Stereochemical Control: The Mitsunobu conditions favor inversion of configuration; however, by starting with the appropriate stereochemistry and controlling reaction conditions, the (2S,4S) configuration is retained.
- Purification: Flash chromatography on silica gel using hexane/ethyl acetate gradients ensures isolation of the desired product.
Esterification to Form Methyl Ester
Formation of Hydrochloride Salt
- Process: The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethyl acetate or diethyl ether.
- Benefit: The hydrochloride salt improves water solubility and facilitates handling and storage.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc anhydride, DMAP, DCM | 0–25 °C | 2–4 hours | 85–90 | Ensure anhydrous conditions |
| Mitsunobu Coupling | 4-bromo-2-(tert-butyl)phenol, DIAD, PPh3, THF | 0–25 °C | 12–24 hours | 70–80 | Inversion of stereochemistry; monitor closely |
| Esterification | Methanol, H2SO4 or HCl catalyst | Reflux (65 °C) | 4–6 hours | 90–95 | Remove excess methanol post-reaction |
| Hydrochloride Salt Formation | HCl gas or HCl in ethyl acetate | 0–25 °C | 1–2 hours | Quantitative | Crystallization improves purity |
Analytical Characterization During Preparation
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the stereochemistry and purity at each step.
- LC-MS: Confirms molecular weight and monitors reaction progress.
- Optical Rotation: Used to verify enantiomeric purity and stereochemical integrity.
- Chromatography: Flash chromatography and HPLC purify intermediates and final products.
- X-ray Crystallography: Employed occasionally to confirm absolute configuration in crystalline samples.
Research Findings and Notes
- The use of Mitsunobu reaction is critical for coupling the phenoxy group while maintaining stereochemical control at C2 and C4 positions.
- Protection of the pyrrolidine nitrogen with Boc is essential to prevent side reactions and improve yields.
- Hydrochloride salt formation enhances solubility, which is beneficial for biological assays.
- Purification via silica gel chromatography with hexane/ethyl acetate gradients is effective in isolating the compound with high purity (>95%).
- Safety precautions must be observed due to potential toxicity and irritant properties of intermediates and reagents (e.g., DIAD, PPh3, HCl gas).
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Purpose | Critical Parameters | Outcome |
|---|---|---|---|---|
| Nitrogen Protection | Boc anhydride, DMAP | Protect pyrrolidine nitrogen | Anhydrous, 0–25 °C, 2–4 h | Boc-protected intermediate |
| Phenoxy Group Introduction | 4-bromo-2-(tert-butyl)phenol, DIAD, PPh3 | Coupling phenoxy substituent | THF solvent, 0–25 °C, 12–24 h | Stereochemically pure product |
| Esterification | Methanol, acid catalyst | Form methyl ester | Reflux ~65 °C, 4–6 h | Methyl ester derivative |
| Salt Formation | HCl gas or HCl in solvent | Form hydrochloride salt | 0–25 °C, 1–2 h | Hydrochloride salt (final) |
Q & A
Q. What methodologies are recommended for synthesizing this compound while ensuring stereochemical purity?
Synthesis of chiral pyrrolidine derivatives often involves asymmetric catalysis or chiral pool strategies. For example, enantiopure intermediates like tert-butyl-protected pyrrolidine carboxylates (e.g., tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate) require strict temperature control (-20°C to 0°C) and chiral column chromatography (e.g., Chiralcel OD) to achieve >99% enantiomeric excess (ee) . Key steps include:
- Use of Boc (tert-butoxycarbonyl) or benzyl groups for amine protection.
- Bromination via electrophilic aromatic substitution (e.g., NBS in DCM) for introducing the 4-bromo substituent.
- Final purification via recrystallization (e.g., using CH₂Cl₂/hexane) to remove diastereomeric impurities .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric purity (>98% by area normalization) .
- NMR (¹H/¹³C) : Assign stereochemistry using coupling constants (e.g., for pyrrolidine ring conformation) and NOE experiments .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography for absolute configuration confirmation, particularly if bioactivity discrepancies arise .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Engineering controls : Use fume hoods during synthesis to mitigate inhalation risks (H335).
- Waste disposal : Halogenated byproducts (e.g., brominated intermediates) require segregation as hazardous waste .
Advanced Research Questions
Q. How does the 4-bromo-2-(tert-butyl)phenoxy group influence the compound’s reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki coupling : React with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (80°C, 12h). Monitor conversion via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane).
- Steric hindrance from the tert-butyl group may reduce coupling efficiency; microwave-assisted synthesis (100°C, 30 min) can improve yields .
Q. How can researchers resolve contradictions in reported bioactivity data for stereoisomers of this compound?
- Comparative assays : Test both (2S,4S) and (2R,4R) enantiomers in parallel using cell-based models (e.g., IC₅₀ determination).
- Structural validation : Re-analyze disputed samples via X-ray crystallography to rule out polymorphic or solvate forms .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences caused by stereochemistry .
Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for in vivo studies?
- Salt formation : Exchange hydrochloride with mesylate or tartrate salts (higher aqueous solubility).
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxylate position, as seen in methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate derivatives .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤10% v/v) to enhance solubility without toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
